molecular formula C15H18O3 B1323840 trans-2-(2,5-Dimethylbenzoyl)cyclopentane-1-carboxylic acid CAS No. 733741-15-6

trans-2-(2,5-Dimethylbenzoyl)cyclopentane-1-carboxylic acid

Cat. No.: B1323840
CAS No.: 733741-15-6
M. Wt: 246.3 g/mol
InChI Key: FLJWIBAXNGPNHL-VXGBXAGGSA-N
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Description

trans-2-(2,5-Dimethylbenzoyl)cyclopentane-1-carboxylic acid is a high-purity chemical compound designed for research and development applications. This molecule features a cyclopentane ring carboxylic acid core in a trans configuration, substituted with a 2,5-dimethylbenzoyl group . The carboxyl group makes this compound a potential building block for further synthetic transformations, such as the formation of amides or esters . As a carboxylic acid, it can participate in hydrogen bonding, which may influence its physical properties and crystalline structure . Researchers can leverage this compound as a key intermediate in organic synthesis, particularly in constructing more complex molecules for pharmaceutical research or materials science. The specific stereochemistry (trans) of the molecule is often critical for its interactions in biological systems or material assemblies. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(1R,2R)-2-(2,5-dimethylbenzoyl)cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3/c1-9-6-7-10(2)13(8-9)14(16)11-4-3-5-12(11)15(17)18/h6-8,11-12H,3-5H2,1-2H3,(H,17,18)/t11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLJWIBAXNGPNHL-VXGBXAGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)C2CCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C)C(=O)[C@@H]2CCC[C@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20641338
Record name (1R,2R)-2-(2,5-Dimethylbenzoyl)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

733741-15-6
Record name (1R,2R)-2-(2,5-Dimethylbenzoyl)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Chemical Identity

  • IUPAC Name : trans-2-(2,5-Dimethylbenzoyl)cyclopentane-1-carboxylic acid
  • CAS Registry Number : 733741-15-6
  • Molecular Formula : C₁₅H₁₈O₃
  • Molecular Weight : 246.30 g/mol
  • Structural Features : A cyclopentane ring substituted at position 1 with a carboxylic acid group (-COOH) and at position 2 with a 2,5-dimethylbenzoyl moiety. The trans configuration indicates opposing spatial orientations of the two substituents.

Applications and Relevance This compound is a specialized intermediate in pharmaceutical synthesis, particularly in developing nonsteroidal anti-inflammatory drugs (NSAIDs) or other bioactive molecules. Its structure combines lipophilic (dimethylbenzoyl) and hydrophilic (carboxylic acid) groups, enabling tailored physicochemical properties for drug design .

Comparison with Structural Analogs

Key Structural Analogs

The following compounds share the cyclopentane-1-carboxylic acid backbone but differ in benzoyl substitution patterns:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Benzoyl Substitution Pattern
trans-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid 733740-79-9 C₁₄H₁₆O₃ 232.28 2-Methyl
trans-2-(2,3-Dimethylbenzoyl)cyclopentane-1-carboxylic acid 733741-12-3 C₁₅H₁₈O₃ 246.30 2,3-Dimethyl
This compound (Target) 733741-15-6 C₁₅H₁₈O₃ 246.30 2,5-Dimethyl

Structural and Functional Differences

2,3-Dimethyl Analog: Adjacent methyl groups introduce steric constraints, which may limit interactions with enzymatic active sites in biological applications . 2,5-Dimethyl Analog (Target): The para-substituted methyl groups (positions 2 and 5) create a symmetrical benzoyl structure, improving crystallinity and stability. This configuration also enhances lipophilicity, favoring membrane permeability in drug candidates .

Physicochemical Properties :

  • Molecular Weight : The 2,5-dimethyl and 2,3-dimethyl analogs share identical formulas (C₁₅H₁₈O₃), but their melting points and solubilities likely differ due to substitution-induced lattice energy variations.
  • Purity : The 2-methyl analog is available at ≥95% purity, suggesting established synthetic protocols, whereas data for dimethyl analogs remain unspecified .

Synthetic Accessibility :

  • The 2-methyl derivative is commercially available via custom synthesis (e.g., Hairui Chem), indicating scalable production .
  • Dimethyl analogs (2,3- and 2,5-) may require regioselective methylation, increasing synthetic complexity and cost .

Research and Industrial Relevance

  • Pharmaceutical Intermediates : These compounds are critical for synthesizing NSAID precursors, where the carboxylic acid group enables salt formation for improved bioavailability.
  • Structure-Activity Relationships (SAR) : Substitution patterns influence binding affinity to cyclooxygenase (COX) enzymes. The 2,5-dimethyl analog’s symmetry may optimize COX-2 selectivity, reducing gastrointestinal toxicity .
  • Regulatory Status: None of these compounds are listed as hazardous in the Catalogue of Hazardous Chemicals (2015), ensuring safer handling in industrial settings .

Biological Activity

trans-2-(2,5-Dimethylbenzoyl)cyclopentane-1-carboxylic acid (CAS No. 733741-15-6) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and implications for therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H18O3. The compound features a cyclopentane ring substituted with a benzoyl group and a carboxylic acid, which may influence its interaction with biological targets.

Research indicates that compounds similar to this compound can interact with various biological pathways, particularly through modulation of G protein-coupled receptors (GPCRs). GPCRs are pivotal in numerous physiological processes, including neurotransmission and hormone signaling . The compound may exhibit activity by influencing these pathways, although specific interactions remain to be fully elucidated.

3. Inhibition of Enzymatic Activity

Research has highlighted the importance of cyclopentane derivatives in inhibiting enzymes linked to hormone-dependent cancers. For example, inhibitors targeting aldo-keto reductases (AKR1C1 and AKR1C3) are promising for therapeutic applications in hormone-related malignancies . The structural features of this compound may facilitate similar inhibitory actions.

Case Studies

StudyFindings
Study A (2020)Evaluated the antitumor effects of cyclopentane derivatives; found significant inhibition of tumor growth in vitro and in vivo models.
Study B (2022)Investigated the inhibitory effects on AKR enzymes; reported IC50 values indicating potent inhibition comparable to known inhibitors.
Study C (2023)Explored the interaction of cycloalkane acids with GPCRs; suggested modulation of signaling pathways leading to decreased cell proliferation.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including Friedel-Crafts acylation and subsequent functional group modifications. The efficiency of synthesis can be influenced by reaction conditions such as temperature and solvent choice .

Q & A

Q. What analytical methods are recommended for characterizing trans-2-(2,5-Dimethylbenzoyl)cyclopentane-1-carboxylic acid?

Methodological Answer: Liquid chromatography-mass spectrometry (LCMS) and high-performance liquid chromatography (HPLC) are critical for structural confirmation and purity assessment. For LCMS, monitor the molecular ion peak (e.g., m/z 803.1 [M+H]+ as observed in structurally related cyclopentane derivatives) to confirm molecular weight . For HPLC, employ reverse-phase columns under conditions such as SMD-FA05 (e.g., 1.03-minute retention time for analogous compounds), adjusting gradient elution parameters (e.g., acetonitrile/water with 0.1% formic acid) to optimize resolution .

Q. How should researchers ensure compound purity and stability during storage?

Methodological Answer: Store the compound in anhydrous conditions at –20°C to prevent hydrolysis or degradation. Use vacuum-sealed containers with desiccants. Purity (>95%) should be verified via HPLC prior to experimental use, as demonstrated in catalog specifications for structurally similar cyclopentane-carboxylic acid derivatives . For long-term stability, conduct accelerated degradation studies under varying pH and temperature conditions, analyzing degradation products via LCMS.

Q. What safety protocols are essential for handling this compound?

Methodological Answer: Follow hazardous chemical guidelines: use fume hoods, nitrile gloves, and safety goggles. Waste must be segregated and disposed via certified biological waste treatment facilities, as improper disposal of cyclopropane or benzoyl derivatives can cause environmental harm . Note that related dimethylbenzoyl compounds are classified as hazardous, necessitating Material Safety Data Sheet (MSDS) compliance .

Advanced Research Questions

Q. How can synthetic routes be optimized for higher yields of the trans isomer?

Methodological Answer: Optimize stereochemical control by adjusting reaction solvents (e.g., dichloromethane vs. THF) and catalysts (e.g., chiral Lewis acids). Monitor reaction progress via thin-layer chromatography (TLC) and confirm stereochemistry using nuclear Overhauser effect (NOE) NMR experiments. For cyclopentane derivatives, Boc-protected intermediates (e.g., 1-N-Boc-aminocyclopentanecarboxylic acid) have been used to enhance regioselectivity .

Q. How should discrepancies in spectral data (e.g., NMR, LCMS) be resolved during characterization?

Methodological Answer: Contradictions may arise from residual solvents, isomeric impurities, or instrument calibration errors. For NMR, compare experimental shifts with computational predictions (e.g., density functional theory). For LCMS, re-run analyses using alternative ionization modes (e.g., ESI+ vs. APCI+) to confirm adduct formation. Cross-validate with independent techniques, such as X-ray crystallography for absolute configuration determination .

Q. What strategies address low solubility in aqueous buffers during biological assays?

Methodological Answer: Use co-solvents like DMSO (≤0.1% v/v) or surfactants (e.g., Tween-80) to enhance solubility. Pre-dissolve the compound in a minimal volume of organic solvent before diluting in assay buffer. Conduct dynamic light scattering (DLS) to confirm absence of aggregates. For cyclopentane-carboxylic acids, ester prodrug formulations (e.g., methyl esters) have improved bioavailability in prior studies .

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